2,4-Dimethyloxazole-5-carbonitrile
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Overview
Description
2,4-Dimethyloxazole-5-carbonitrile is a heterocyclic compound with the molecular formula C₆H₆N₂O. It is a member of the oxazole family, which are five-membered aromatic rings containing one oxygen and one nitrogen atom. This compound is primarily used in research and development within the pharmaceutical and chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyloxazole-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethylthiazole with cyanogen bromide in the presence of a base. The reaction is carried out in an organic solvent such as acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyloxazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydride or organolithium compounds are employed for nucleophilic substitution.
Major Products Formed
Oxidation: Oxazole derivatives with various functional groups.
Reduction: Amino-oxazole derivatives.
Substitution: Substituted oxazole compounds with diverse functional groups.
Scientific Research Applications
2,4-Dimethyloxazole-5-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,4-Dimethyloxazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The nitrile group is particularly reactive, allowing the compound to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylthiazole: Similar in structure but contains a sulfur atom instead of an oxygen atom.
2,4-Dimethylimidazole: Contains two nitrogen atoms in the ring.
2,4-Dimethylfuran: Contains an oxygen atom but lacks the nitrile group.
Uniqueness
2,4-Dimethyloxazole-5-carbonitrile is unique due to the presence of both the nitrile group and the oxazole ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C6H6N2O |
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Molecular Weight |
122.12 g/mol |
IUPAC Name |
2,4-dimethyl-1,3-oxazole-5-carbonitrile |
InChI |
InChI=1S/C6H6N2O/c1-4-6(3-7)9-5(2)8-4/h1-2H3 |
InChI Key |
JIBXTEBQMRSNTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)C)C#N |
Origin of Product |
United States |
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